cis-Vitamin K1
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-3-[(Z,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H46O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20-/t23-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWXNTAXLNYFJB-ODDKJFTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(/C)\CCC[C@H](C)CCC[C@H](C)CCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70166864 | |
| Record name | Phytonadione, (Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70166864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16033-41-3, 79082-95-4 | |
| Record name | Phytonadione, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016033413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phytonadione, (Z)-(+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079082954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phytonadione, (Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70166864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHYTONADIONE, (Z)-(±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/222Q5Y8X26 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PHYTONADIONE, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UW760MCX0Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Isomerism and Interconversion Dynamics of Cis Vitamin K1
Structural Basis of cis/trans Isomerism in the Phytyl Side Chain of Phylloquinone
Vitamin K1, or phylloquinone, is a fat-soluble vitamin essential for various physiological processes. thermofisher.comchromatographyonline.commdpi.com Its structure consists of a 2-methyl-1,4-naphthoquinone ring and a phytyl side chain attached at the 3-position. mdpi.comnih.goviarc.fr This phytyl side chain contains a double bond at the 2' position, which gives rise to geometric isomerism, resulting in two distinct forms: cis (Z) and trans (E). europa.eu
The trans-isomer is the naturally occurring and biologically active form of vitamin K1. iarc.frresearchgate.net In this configuration, the larger substituent groups are on opposite sides of the double bond, resulting in a more linear and stable molecular shape. nih.gov Conversely, the cis-isomer has these groups on the same side of the double bond, leading to a bent and less stable structure. nih.gov This seemingly subtle difference in spatial arrangement significantly impacts the molecule's biological activity, with the cis form considered to be biologically inactive or possessing significantly reduced activity. researchgate.netnih.gov
The differentiation between these isomers can be achieved through various analytical techniques. Nuclear magnetic resonance (NMR) spectroscopy can distinguish them based on the chemical shift of the olefinic methyl group in the phytyl side chain. nih.gov Chromatographic methods, such as high-performance liquid chromatography (HPLC) with specialized columns like C30, are also effective in separating the cis and trans isomers. thermofisher.comresearchgate.netresearchgate.net
Pathways of cis-Vitamin K1 Formation in Natural and Synthetic Contexts
While the trans isomer is the predominant form in nature, the cis isomer can be formed through various processes, both in natural environments and during synthetic production.
Environmental and Storage-Induced Isomerization Processes
Exposure to certain environmental factors can induce the isomerization of trans-Vitamin K1 to its cis counterpart. Light, particularly ultraviolet (UV) radiation, is a significant factor in this conversion. chromatographyonline.commdpi.comnih.gov Studies have shown that exposure to daylight and even fluorescent light can lead to a substantial decrease in the trans-phylloquinone content, with a corresponding increase in the cis-isomer. mdpi.comnih.gov
Oxygen and elevated temperatures are other factors that can promote the formation of cis isomers, often through oxidation and the formation of epoxides. nih.govresearchgate.net Improper storage conditions, therefore, can lead to the degradation of the biologically active trans-Vitamin K1 and the accumulation of the inactive cis form. nih.govnih.gov For instance, the phylloquinone content in sea buckthorn berries was found to be affected by both storage time and temperature. researchgate.net
Isomerization during Chemical Synthesis and Purification Methodologies
The chemical synthesis of Vitamin K1 often results in a mixture of cis and trans isomers. nih.govgoogle.com The ratio of these isomers can be influenced by the specific synthetic route and reaction conditions employed. iarc.frgoogle.com For example, the Isler-Lindlar method for phylloquinone synthesis can produce a 70:30 trans/cis mixture, which can then be enriched in the trans form through recrystallization. iarc.fr The use of certain catalysts, such as phosphoric acid in the halogenation of phytol (B49457), can also influence the resulting cis-trans isomer ratio. google.com
Purification methods are crucial in separating the desired trans-isomer from the inactive cis-isomer. nih.govnih.gov Techniques like supercritical fluid chromatography (SFC) and HPLC with specialized columns (e.g., C18 and C30) are employed to achieve this separation. researchgate.netresearchgate.net The efficiency of these purification steps determines the final purity of the trans-Vitamin K1 product. nih.gov
Table 1: Influence of Synthesis Parameters on this compound Formation
| Synthesis Method/Parameter | Resulting cis:trans Ratio | Reference |
| Isler-Lindlar method (initial product) | 30:70 | iarc.fr |
| Friedel-Crafts alkylation with isophytol (B1199701) and hydrogen chloride | 19.5:80.5 | google.com |
| Reaction with phosphorus tribromide | 30:70 | google.com |
| Synthesis using π-allylnickel cross-coupling | 20:80 | mdpi.com |
Mechanisms of this compound Interconversion
The conversion between cis and trans isomers of Vitamin K1 is a dynamic process that can be influenced by both enzymatic and physical factors.
Enzymatic Interconversion of cis-Phylloquinone to trans-Phylloquinone
Interestingly, evidence suggests that the interconversion between cis and trans isomers of phylloquinone can be enzymatically mediated. nih.gov Early research demonstrated that in irradiated preparations of Mycobacterium phlei, purified trans-phylloquinone could be enzymatically converted to the cis isomer, and conversely, this compound could be converted to the trans form. nih.gov However, later studies have indicated that cis- and trans-phytonadione are not known to interconvert in vivo in the same manner. fda.gov Further research is needed to fully elucidate the specific enzymes and mechanisms involved in this potential interconversion and its physiological relevance. It is known that the enzyme UbiA prenyltransferase domain–containing protein-1 is responsible for converting vitamin K1 into menaquinone-4 (MK-4) in animal tissues. nih.gov
Thermally Induced Isomerization Investigations
Thermal stress is a well-documented factor that can induce the isomerization of Vitamin K1. rsc.org Studies using ion mobility mass spectrometry have shown that increasing the desolvation temperature in the ion source can lead to an increase in the relative content of the trans-isomer from a cis/trans mixture, indicating in-source isomerization. researchgate.netrsc.org This suggests that the trans isomer is thermodynamically more stable.
Research on the thermal stability of vitamin K1 in vegetable oils at high temperatures (185-190 °C) showed a slight loss of phylloquinone, with about 7% and 11% lost after 20 and 40 minutes of exposure, respectively. mdpi.com This highlights that while relatively heat-stable, prolonged exposure to high temperatures can contribute to the degradation and potential isomerization of Vitamin K1. mdpi.com
Comparative Biological Activity and Functional Efficacy of Cis Vitamin K1
Assessment of Coagulation Factor Carboxylation Efficacy
The primary function of vitamin K is to serve as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX), which is essential for the post-translational modification of vitamin K-dependent proteins (VKDPs), including several crucial blood coagulation factors. mdpi.comresearchgate.net The efficacy of cis-vitamin K1 in this capacity has been a subject of scientific scrutiny.
In Vivo Investigations of Procoagulant Activity in Animal Models
Studies conducted on animal models have consistently demonstrated the inferior procoagulant activity of this compound compared to its trans counterpart. Research in rats has shown that the cis isomer of vitamin K1 possesses virtually no biological activity in promoting the synthesis of clotting factors. researchgate.netmdpi.com While the tissue distribution of cis-phylloquinone is similar to the trans form, with a notable exception of higher accumulation in the liver, this does not translate to functional efficacy. mdpi.com One study highlighted that while vitamin K2 (menaquinone-4) stimulated clotting factor synthesis for up to two hours in rats, this compound was found to be ineffective. researchgate.net This lack of activity underscores the stereospecificity of the enzymatic reactions involved in the coagulation cascade.
In Vitro Studies on Gamma-Glutamyl Carboxylase (GGCX) Cofactor Activity
In vitro assays examining the direct cofactor activity of vitamin K isomers for GGCX further elucidate the diminished capacity of this compound. GGCX catalyzes the conversion of glutamate (B1630785) (Glu) residues to gamma-carboxyglutamate (B555490) (Gla) on VKDPs, a critical step for their function. researchgate.netnih.gov While the reduced hydroquinone (B1673460) form of vitamin K is the active cofactor, studies have shown that even in its reduced state, the cis isomer is a poor substrate for GGCX. nih.gov Research comparing different vitamin K isomers has confirmed that the trans forms are significantly more efficient in promoting GGCX activity. The compromised ability of the cis isomer to act as a cofactor for GGCX directly explains its lack of procoagulant effects observed in in vivo models.
Impact on Extrahepatic Vitamin K-Dependent Protein Carboxylation
Beyond its role in blood coagulation, vitamin K is essential for the carboxylation and activation of extrahepatic proteins, notably osteocalcin (B1147995) and Matrix Gla Protein (MGP), which are pivotal for bone metabolism and the prevention of vascular calcification, respectively. mdpi.comnih.gov
Osteocalcin Carboxylation Dynamics
Osteocalcin, a protein synthesized by osteoblasts, requires gamma-carboxylation to bind to calcium and accumulate in the bone matrix. imrpress.com The degree of osteocalcin carboxylation is a sensitive marker of vitamin K status. researchgate.net Given that this compound exhibits minimal to no biological activity, its ability to support the carboxylation of osteocalcin is considered negligible. nih.govresearchgate.netresearchgate.net Studies have demonstrated that while supplementation with trans-vitamin K1 or menaquinones can effectively decrease the levels of uncarboxylated osteocalcin, the cis isomer is not expected to produce a similar effect due to its inactivity as a GGCX cofactor. researchgate.netresearchgate.net
Matrix Gla Protein (MGP) Carboxylation Investigations
Matrix Gla Protein (MGP) is a potent inhibitor of soft tissue and vascular calcification. researchgate.net Its function is entirely dependent on vitamin K-mediated carboxylation. researchgate.net Insufficient carboxylation of MGP is linked to an increased risk of arterial calcification. Due to the established inactivity of this compound as a cofactor for GGCX, it is understood that this isomer is ineffective in promoting the carboxylation of MGP. nih.govresearchgate.netresearchgate.net Therefore, this compound does not contribute to the protective effects of vitamin K against vascular calcification that are mediated by activated MGP.
Relative Biological Potency Compared to trans-Phylloquinone and Menaquinones
The biological potency of various vitamin K forms is not uniform. The geometric structure is a critical determinant of their properties. researchgate.netresearchgate.net
Cis-phylloquinone is widely reported to have nearly no biological activity, with some estimates suggesting it possesses merely 1% of the biological activity of the trans form. researchgate.netnih.gov In stark contrast, trans-phylloquinone (vitamin K1) and menaquinones (vitamin K2) are biologically active, though they exhibit differences in their own right.
Menaquinones, such as MK-7, have demonstrated higher bioactivity than vitamin K1 in some respects. mdpi.com For instance, the dose of MK-7 required to decrease uncarboxylated osteocalcin is significantly lower than that of vitamin K1. nih.govresearchgate.netresearchgate.net Furthermore, MK-7 has a much longer half-life in the bloodstream compared to vitamin K1, leading to more stable serum levels and potentially greater accessibility to extrahepatic tissues. imrpress.com While both trans-vitamin K1 and menaquinones are effective cofactors for GGCX, this compound stands out for its profound lack of biological function.
| Vitamin K Isomer | Procoagulant Activity | Osteocalcin Carboxylation | MGP Carboxylation | Relative Biological Potency |
| This compound | Ineffective researchgate.net | Negligible nih.govresearchgate.net | Negligible nih.govresearchgate.net | Nearly no biological activity researchgate.netnih.gov |
| trans-Vitamin K1 | Effective | Effective | Effective | Biologically active |
| Menaquinones (e.g., MK-7) | Effective | Highly Effective nih.govresearchgate.net | Effective | High bioactivity, long half-life mdpi.comimrpress.com |
Absorption, Distribution, Metabolism, and Excretion Adme of Cis Vitamin K1
Bioavailability of cis-Phylloquinone
The bioavailability of a compound is intrinsically linked to its biological activity. In the case of cis-phylloquinone, research consistently demonstrates that it possesses minimal biological activity compared to its trans-counterpart. nih.govmdpi.comresearchgate.netresearchgate.net Studies have quantified the biological activity of the cis-isomer to be as low as 1% of the all-trans form. nih.govmdpi.com This lack of significant biological function is a central aspect of its ADME profile.
While it is absorbed, its inability to effectively participate in the vitamin K cycle renders its systemic availability largely inconsequential for physiological processes like blood coagulation. nih.gov This distinction is crucial, as synthetic preparations of vitamin K1 may contain the cis-isomer, which does not contribute meaningfully to the vitamin's biological functions. iarc.frnih.gov
Table 1: Comparative Bioavailability and Activity of Vitamin K1 Isomers
| Isomer | Biological Activity | Key Characteristic |
| cis-Phylloquinone | Very low (approx. 1% of trans-form) nih.govmdpi.com | Considered biologically ineffectual. mdpi.com |
| trans-Phylloquinone | Biologically active | The naturally occurring and fully potent form of Vitamin K1. imrpress.com |
Tissue-Specific Distribution Patterns
Following absorption, the distribution of cis-phylloquinone throughout the body generally mirrors that of the trans-isomer. nih.govmdpi.com However, a significant deviation is observed in its handling by the liver.
The liver displays a unique preference for the accumulation and retention of the cis-isomer of vitamin K1. nih.govmdpi.com Studies in rats have shown that while the initial hepatic uptake of both cis- and trans-phylloquinone may be similar, the cis-isomer is retained in the liver for a significantly longer duration. nih.govimrpress.com The concentration of cis-phylloquinone in the liver decreases at a much slower rate than that of the trans-isomer. nih.govmdpi.com Research has documented that 12 to 24 hours after administration, a considerably greater amount of the cis-isomer remains in the liver compared to the trans-isomer. imrpress.com
Table 2: Hepatic Retention of Vitamin K1 Isomers
| Feature | cis-Phylloquinone | trans-Phylloquinone |
| Hepatic Concentration | Higher amount found in the liver. nih.govmdpi.com | Lower amount found in the liver. nih.govmdpi.com |
| Retention Dynamics | Retained longer; concentration decreases slowly. nih.govmdpi.comnih.gov | Cleared more rapidly from the liver. nih.govmdpi.com |
The differential retention of the vitamin K1 isomers within the liver can be explained by their distinct subcellular localizations. The cis-isomer has been found to be predominantly associated with the mitochondrial fraction of liver cells. nih.govmdpi.comnih.gov Conversely, the biologically active trans-isomer is primarily located in the endoplasmic reticulum, specifically the rough microsomal fraction, which is the site of the vitamin K cycle and its associated enzymatic activity. nih.govmdpi.comnih.govnih.gov The cis-isomer shows low retention in this fraction of the endoplasmic reticulum, physically separating it from the machinery required for its biological function. nih.gov
Table 3: Subcellular Liver Localization of Vitamin K1 Isomers
| Isomer | Primary Subcellular Location | Functional Implication |
| cis-Phylloquinone | Mitochondrial Fraction nih.govmdpi.comnih.gov | Segregated from the site of the vitamin K cycle. |
| trans-Phylloquinone | Endoplasmic Reticulum (Microsomal Fraction) nih.govmdpi.comnih.gov | Localized at the site of vitamin K-dependent carboxylation. nih.gov |
Hepatic Accumulation and Retention Dynamics of cis-Isomer
Metabolic Transformations and Fate of cis-Vitamin K1
The metabolic fate of cis-phylloquinone is fundamentally different from that of the trans-isomer due to its structural configuration. The key metabolic step in the vitamin K cycle is the conversion of vitamin K quinone to vitamin K 2,3-epoxide, a reaction coupled to the carboxylation of vitamin K-dependent proteins. nih.gov
Research has demonstrated that the cis-isomer of phylloquinone is a poor substrate for this critical 2,3-epoxidation step, both in vivo and in vitro. nih.gov This inability to be efficiently epoxidized means it cannot effectively participate in the vitamin K cycle, which is consistent with its lack of biological activity. nih.gov The primary site for vitamin K metabolism and function is the microsomes (endoplasmic reticulum), where the trans-isomer is active, further highlighting the metabolic inertia of the cis-form due to its different subcellular localization. nih.gov
Analytical Methodologies for Isomeric Differentiation and Quantification of Cis Vitamin K1
Chromatographic Separation Techniques
Chromatographic methods are fundamental in the analytical workflow for separating cis- and trans-vitamin K1 isomers. The choice of column and chromatographic mode is critical for achieving the necessary resolution.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of vitamin K1 isomers. The selection of the stationary phase is paramount for the successful separation of the structurally similar cis and trans forms.
C30 Columns: Reversed-phase HPLC utilizing triacontyl (C30) bonded-phase columns has proven effective for the separation of vitamin K1 isomers. gerli.comresearchgate.net These columns provide enhanced shape selectivity, which is necessary to resolve the geometric isomers. halocolumns.com The use of a C30 column allows for the individual measurement of the biologically active trans- and the inactive cis-vitamin K1. gerli.com For instance, a method employing a C30 column successfully separated trans- and this compound in infant formulas, with detection limits of 0.011 µ g/100g and 0.01 µ g/100g , respectively. researchgate.net In some applications, the cis-isomer has been found to constitute up to 15% of the total phylloquinone content in certain food products. gerli.com While effective, HPLC methods using C30 columns can have longer run times, often around 20 minutes.
Silica (B1680970) Columns: Normal-phase HPLC (NP-HPLC) with silica-based columns is another established method for separating vitamin K1 isomers. lcms.czthermofisher.com This technique uses a polar stationary phase and a non-polar mobile phase. lcms.cz NP-HPLC can effectively resolve cis- and trans-vitamin K1. researchgate.net A method based on the European Pharmacopoeia utilizes a silica HPLC column to separate the isomers, demonstrating excellent reproducibility with relative standard deviations (RSD) for retention times at 0.08% for the cis-isomer and 0.11% for the trans-isomer. lcms.cz The resolution between the two peaks was reported to be 5.1, satisfying the European Pharmacopoeia requirement of 4. lcms.cz It is important to note that different silica columns can exhibit varying chromatographic selectivities due to manufacturing differences. thermofisher.com Proper column equilibration is also critical for achieving reproducible results in normal-phase separations. thermofisher.com
A comparison of retention times for cis- and trans-Vitamin K1 on different HPLC columns is presented below.
| Column Type | Isomer | Retention Time (min) | Reference |
| C30 | trans-Vitamin K1 | 13.5 | rsc.org |
| C30 | This compound | 15.6 | rsc.org |
| Silica | This compound | 8.53 | thermofisher.com |
| Silica | trans-Vitamin K1 | 9.97 | thermofisher.com |
Ultra-Performance Liquid Chromatography (UPLC), which utilizes sub-2 µm particle columns, offers significant improvements in speed, resolution, and sensitivity over traditional HPLC. When coupled with tandem mass spectrometry (UPLC-MS/MS), it provides a powerful tool for the analysis of vitamin K1 isomers. A UPLC-ESI-MS/MS method was developed for determining trans- and this compound in infant formulas using a C30 column. researchgate.net This method demonstrated good linearity and low limits of detection and quantification. researchgate.net Another sensitive and rapid method using Ultrafast Liquid Chromatography (UFLC) coupled with APCI-MS/MS was developed for the quantification of vitamin K1 isomers in human plasma, achieving a run time of 9.0 minutes. nih.gov
UltraPerformance Convergence Chromatography (UPC²), a form of supercritical fluid chromatography (SFC), has emerged as a rapid and efficient technique for separating vitamin K1 isomers. waters.com This method uses compressed carbon dioxide as the primary mobile phase, offering a "green" alternative with reduced organic solvent consumption. waters.comlabmate-online.com
UPC² can achieve baseline separation of cis- and trans-vitamin K1, along with menaquinone-4 (MK-4), in under three minutes using a C18 column, which is significantly faster than the typical 20-minute run times for HPLC methods using C30 columns. waters.com In this separation, the cis form elutes first, followed by the trans form. waters.comlabrulez.com The method has shown excellent repeatability and resolution. waters.comlabrulez.com For example, one study reported a USP resolution of 1.7 between the cis- and trans-vitamin K1 peaks. labrulez.com In an analysis of a commercial vitamin K supplement, the cis-K1 was found to account for 11.2% of the total vitamin K1. waters.com
The following table summarizes the performance of a UPC² method for vitamin K1 isomer separation.
| Compound | Retention Time (min) | RSD of Retention Time (%) | USP Resolution |
| This compound | 2.553 | 0.08 | - |
| trans-Vitamin K1 | 2.636 | 0.05 | 1.7 |
Data from a replicate analysis (n=10) of a vitamin K standard mixture. labrulez.com
Ultra-Performance Liquid Chromatography (UPLC) Applications
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) Approaches
Mass spectrometry, particularly when coupled with chromatographic separation, provides high sensitivity and selectivity for the quantification and structural characterization of this compound.
Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are common ionization sources used in the LC-MS analysis of vitamin K1 isomers. researchgate.netnih.gov The choice between them can be critical, as they can be susceptible to matrix effects to different extents. nih.gov
One study comparing the two ionization techniques for the analysis of vitamin K1 in infant formula found that APCI was less susceptible to matrix effects near the retention time of the isomers than ESI. nih.govresearchgate.net Consequently, APCI was chosen for that particular high-accuracy, isotope dilution-LC/MS/MS method. nih.gov Another study developed a UFLC-APCI-MS/MS method for quantifying the isomers in human plasma, monitoring the parent-to-product ion transitions of m/z 451.3 → 187.1. nih.gov Conversely, a sensitive UPLC-MS/MS method for determining the isomers in infant formula utilized ESI in the positive-ion mode. researchgate.net This highlights that the optimal choice of ionization source may depend on the specific application and sample matrix.
Ion Mobility Mass Spectrometry (IM-MS) is a powerful technique that separates ions in the gas phase based on their size, shape, and charge. This provides an additional dimension of separation beyond chromatography and mass-to-charge ratio, offering insights into the three-dimensional structure of isomers. rsc.org
IM-MS has been successfully employed for the structural investigation of cis- and trans-vitamin K1 isomer ions. rsc.orgrsc.org After chromatographic separation using a C30 column, the isomers were introduced into the mass spectrometer. rsc.org In the ion mobility cell, the isomers were separated based on their different drift times, a process that takes only milliseconds. rsc.orgrsc.org The nearly planar structure of the trans-isomer allows it to pass through the drift tube faster than the more three-dimensional cis-isomer. rsc.org This technique has also been instrumental in investigating in-source isomerization, where the structure of the compound can change during the ionization process. rsc.orgrsc.org Studies have shown that the relative abundances of fragment ions in tandem mass spectra (MS/MS) can differ between the cis- and trans-isomers when separated by ion mobility, which is not always the case with conventional MS/MS analysis. rsc.org
Isotope Dilution Mass Spectrometry (ID-LC/MS/MS) for Accurate Quantification
Isotope Dilution-Liquid Chromatography/Tandem Mass Spectrometry (ID-LC/MS/MS) stands out as a high-order metrological method for the accurate quantification of cis- and trans-vitamin K1. researchgate.netnih.gov This technique is renowned for its ability to correct for sample matrix effects and variations during sample preparation and analysis, thereby providing highly accurate and precise measurements. sci-hub.se
The core principle of ID-MS involves the addition of a known quantity of an isotopically labeled internal standard to the sample. sci-hub.se For vitamin K1 analysis, deuterium-labeled vitamin K1 (vitamin K1-d7) is commonly used as the internal standard. researchgate.netresearchgate.net The analyte is then quantified by comparing the mass spectrometric signal ratio of the native analyte to its isotopically labeled counterpart. sci-hub.se
A crucial aspect of the method is the chromatographic separation of the isomers. C30 columns are frequently employed as they provide effective separation of the trans- and this compound isomers, which is essential for individual quantification. researchgate.netresearchgate.netnih.gov However, a challenge can arise if the vitamin K1 and its deuterium-labeled internal standard elute at slightly different retention times, as this can expose them to different matrix effects and potentially lead to biased results. nih.gov To mitigate this, ionization methods are carefully selected. Studies have shown that atmospheric pressure chemical ionization (APCI) can be less susceptible to matrix effects near the retention time of vitamin K1 compared to electrospray ionization (ESI), making it the preferred ionization source in some methods. nih.gov
The ID-LC/MS/MS method has been successfully developed and validated for determining cis- and trans-vitamin K1 in complex matrices such as infant formula, spinach, and kimchi cabbage. researchgate.netnih.gov The method's validation confirms its ability to provide results that agree closely with gravimetric values, establishing it as a reference method for accurate quantification. researchgate.netnih.gov
Detection Methods and Validation Parameters
The choice of detection method is paramount for achieving the required sensitivity and selectivity in this compound analysis. Various detectors are coupled with liquid chromatography systems, each with specific applications and performance characteristics.
High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD) is a widely used, sensitive, and selective method for quantifying vitamin K1 isomers. oup.comgerli.com Since vitamin K1 itself is not naturally fluorescent, the method incorporates a post-column derivatization step. gerli.com
The process typically involves the following steps:
Chromatographic Separation : Samples are injected onto an HPLC column, often a normal-phase silica column or a reversed-phase C18 or C30 column, to separate the cis and trans isomers. oup.comresearchgate.netnih.gov
Post-Column Reduction : After eluting from the column, the separated isomers are passed through a chemical reactor. This reactor is commonly a small column packed with powdered zinc. oup.comgerli.com In the presence of a reagent solution containing zinc chloride, sodium acetate, and acetic acid, the vitamin K1 isomers are reduced to their corresponding fluorescent hydroquinone (B1673460) derivatives. oup.comresearchgate.net
Fluorescence Detection : The resulting fluorescent hydroquinones are then detected by a fluorometer. The typical excitation wavelength is around 243-246 nm, with an emission wavelength of 430-440 nm. oup.comresearchgate.neteuropa.euresearchgate.net
This method has been validated for the determination of trans and total (cis + trans) vitamin K1 in a variety of matrices, including infant, pediatric, and adult nutritionals. oup.comresearchgate.net
Diode Array Detection (DAD), also known as a photodiode array (PDA) detector, is another common detector used with HPLC. It measures absorbance across a wide range of wavelengths simultaneously, providing spectral information that can aid in peak identification and purity assessment. europa.eunih.gov
For the analysis of vitamin K1, DAD is often set to a specific wavelength, such as 249 nm, for quantification. europa.eu The European Pharmacopoeia monograph for phytomenadione describes an HPLC method coupled with DAD for the determination of trans- and cis-isomers in feed additives. europa.eu However, a significant limitation of DAD is its sensitivity. For biological samples like serum, where physiological concentrations of vitamin K1 are very low (in the nanomolar range), the sensitivity of DAD may be insufficient, with concentrations often falling below the limit of quantification. researchgate.net In such cases, more sensitive techniques like fluorescence or mass spectrometry are preferred. nih.govresearchgate.net
Method validation is essential to ensure that an analytical procedure is reliable, accurate, and precise for its intended purpose. Key validation parameters include precision, accuracy, and the limits of detection (LOD) and quantification (LOQ).
Precision is a measure of the random error and is typically expressed as the relative standard deviation (RSD) of replicate measurements. It can be assessed under repeatability (intra-day) and intermediate precision (inter-day) conditions.
Accuracy refers to the closeness of a measured value to the true value and is often evaluated through recovery studies in spiked samples.
Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise.
Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.
The tables below summarize validation data from various studies for the quantification of vitamin K1, including the cis-isomer, using different analytical methodologies.
Table 1: Validation Parameters for LC-MS/MS Methods
| Matrix | Method | Parameter | Value for cis-Vitamin K1 | Value for trans-Vitamin K1 | Reference |
|---|---|---|---|---|---|
| Infant Formula | UPLC-MS/MS | Linearity (r²) | > 0.999 (1.71–85.25 ng/mL) | > 0.999 (9.3–464.75 ng/mL) | researchgate.net |
| LOD | 0.01 µg/100 g | 0.011 µg/100 g | |||
| LOQ | 0.031 µg/100 g | 0.037 µg/100 g | |||
| Precision (RSD%) | < 5% (intra- and inter-batch) | ||||
| Infant Formula | ID-LC/MS/MS | Precision (RSD%) | < 2% (Repeatability & Reproducibility) | nih.gov | |
| Uncertainty | ~5% (Relative Expanded Uncertainty) | ||||
| Spinach & Kimchi Cabbage | ID-LC/MS/MS | Accuracy | Difference of < 3% from gravimetric results | researchgate.net | |
| Precision (RSD%) | < 2% (Repeatability & Reproducibility) | ||||
| Vegetables & Fruits | LC-MS/MS | LOD | 0.001 mg/kg | researchgate.net | |
| LOQ | 0.004 mg/kg | ||||
| Precision (RSD%) | 1.0-7.1% (intra-day), 2.8-8.8% (inter-day) |
Table 2: Validation Parameters for HPLC-FLD Methods
| Matrix | Method | Parameter | Value | Reference |
|---|---|---|---|---|
| Infant, Pediatric, Adult Nutritionals | HPLC-FLD (AOAC 2015.09) | Repeatability (RSD%) | 0.6 - 3.5% | researchgate.netsigmaaldrich.com |
| Intermediate Precision (RSD%) | 1.1 - 6.0% | |||
| Accuracy (Recovery %) | 91.9 - 106% | |||
| LOQ | 0.03 µg/100 g | |||
| LOD | 0.09 µg/100 g | |||
| Infant, Pediatric, Adult Nutritionals | HPLC-FLD (Multi-lab study) | Repeatability (RSD%) | Avg. 3.15% (for total K1) | oup.com |
| Reproducibility (RSD%) | Avg. 6.11% (for total K1) |
Occurrence and Formation of Cis Vitamin K1 in Biological and Commercial Systems
Natural Presence in Dietary Sources
Phylloquinone is synthesized by plants and is found in its biologically active all-trans configuration in natural food sources. The presence of cis-Vitamin K1 in unprocessed, natural dietary sources is generally considered to be negligible or non-existent. iarc.fr
Quantification in Green Leafy Vegetables and Oils
Green leafy vegetables and certain vegetable oils are the most significant natural sources of vitamin K1. mdpi.com Extensive analysis of these food items consistently reveals the predominance of trans-phylloquinone.
Green Leafy Vegetables: Vegetables such as spinach, kale, broccoli, and various lettuces are rich in phylloquinone. acs.orgnih.gov Analytical studies focusing on the vitamin K content of fresh vegetables have consistently quantified the trans-isomer. usda.gov While some studies have noted variations in total phylloquinone content due to factors like plant maturation and geographical location, the natural form remains the trans-isomer. open.ac.uk
Vegetable Oils: Oils such as soybean, canola, and olive oil are also important dietary sources of vitamin K1. acs.org The phylloquinone in these oils is naturally in the trans form. The process of commercial hydrogenation of vegetable oils can lead to the chemical transformation of phylloquinone into dihydrophylloquinone, another form of vitamin K. usda.govresearchgate.net This process is primarily associated with the saturation of the phytyl side chain, rather than isomerization to cis-phylloquinone. acs.org
Interactive Data Table: Total Phylloquinone (trans-isomer) in Selected Vegetables
| Vegetable | Average Phylloquinone Content (μ g/100g ) |
| Spinach (cooked) | 525 |
| Broccoli Raab (cooked) | 241 |
| Green Leaf Lettuce | 126 |
| Butterhead Lettuce | 102 |
| Broccoli (cooked) | 102 |
| Romaine Lettuce | 102.5 |
| Iceberg Lettuce | 24.1 |
| Carrots | 13 |
| Cooked Potatoes | 3 |
Source: Data compiled from multiple studies. mdpi.comnih.govusda.govaocs.org
Occurrence in Other Natural Food Products
Beyond green vegetables and oils, phylloquinone is found in smaller quantities in other plant-based foods like fruits and berries. For instance, sea buckthorn berries have been analyzed for their phylloquinone content. nih.gov Similar to vegetables and oils, the naturally occurring form in these products is the trans-isomer.
Presence in Fortified Foods and Dietary Supplements
The primary route for the introduction of this compound into the human diet is through the use of synthetic phylloquinone for food fortification and in the manufacturing of dietary supplements. waters.com Synthetic vitamin K1 preparations can contain a mixture of both cis- and trans-isomers. iarc.fr
Isomeric Composition in Infant Formulas
Infant formulas are routinely fortified with vitamin K1 to prevent vitamin K deficiency bleeding in newborns. The vitamin K1 used for this fortification is typically synthetic. nih.gov Analytical studies have confirmed the presence of the cis-isomer in these products.
One study that developed a sensitive method for determining vitamin K1 isomers in infant formulas found that the this compound isomer can contribute to a significant portion of the total vitamin K1 content. The analysis of milk-based, soy-based, and rice-based infant formulas revealed that the cis-isomer accounted for 7.05% to 17.21% of the total phylloquinone. researchgate.net Another study noted that while conventional C18 columns in liquid chromatography may aggregate the isomers, the use of a C30 column allows for their selective estimation. researchgate.net
Interactive Data Table: Isomeric Composition of Vitamin K1 in Infant Formulas
| Formula Type | Percentage of this compound of Total Vitamin K1 |
| Milk-based | 7.05% - 17.21% |
| Soy-based | 7.05% - 17.21% |
| Rice-based | 7.05% - 17.21% |
Source: UPLC-ESI-MS/MS for determining trans- and cis-vitamin K 1 in infant formulas: Method and applications. researchgate.net
Analysis of Commercial Vitamin K Supplements
Dietary supplements are another major source of synthetic vitamin K1 and, consequently, the cis-isomer. waters.com The amount of the cis-isomer in these products can vary. Some commercial preparations of phylloquinone may contain up to 20% of the biologically inactive cis-isomer. europa.eu European Pharmacopoeia standards for phytomenadione (vitamin K1) indicate a minimum of 75% trans-vitamin K1 and a maximum of 15% this compound. europa.eu
The analysis of commercial vitamin K supplements has shown the presence of both isomers. The development of advanced analytical techniques, such as UltraPerformance Convergence Chromatography, has facilitated the rapid separation and quantification of cis- and trans-vitamin K1 in these products. waters.com
Factors Influencing this compound Content in Products
Several factors related to the manufacturing, processing, and storage of foods and supplements can influence the content of this compound.
The primary factor is the use of synthetic vitamin K1 for fortification, as the synthesis process itself can yield a mixture of cis- and trans-isomers. nih.gov
Exposure to light is a significant factor that can promote the photoisomerization of the biologically active trans-isomer to the inactive cis-form. mdpi.com Studies on menaquinone-7, a form of vitamin K2, have shown that exposure to light, including daylight and fluorescent light, can lead to the degradation of the all-trans isomer. mdpi.com A similar sensitivity to light is observed with phylloquinone. For instance, the phylloquinone content in rapeseed and safflower oils was significantly reduced after just two days of exposure to fluorescent light and even more so with exposure to daylight. mdpi.com Storing oils in amber bottles as opposed to clear ones has been shown to mitigate this degradation. mdpi.com
Food processing can also affect the stability of vitamin K1. For example, the industrial production of juice from sea buckthorn berries resulted in a loss of about 36% to 54% of phylloquinone in the juice, with complete depletion in the subsequent concentrate. researchgate.net While this study focused on the loss of total phylloquinone, the processing conditions, including heat, could potentially contribute to isomerization. However, some cooking methods, such as blanching, boiling, and steaming, have been shown to increase the measurable amount of α-tocopherol and phylloquinone in some vegetables, possibly by disrupting the plant matrix and improving extractability. nih.gov The impact of these common processing methods on the cis-trans isomer ratio requires further specific investigation.
Storage conditions , including temperature and time, can also play a role. A study on sea buckthorn juice showed a significant degradation of phylloquinone (18% to 32%) when stored at temperatures ranging from 6 to 40 degrees Celsius, though the intensity of decomposition was found to be independent of the temperature within this range. nih.gov Conversely, the storage of freshly harvested sea buckthorn berries led to a significant increase in phylloquinone content. nih.gov The influence of microorganisms during storage can also lead to changes in the isomeric composition of some vitamins, as seen with retinol (B82714) in milk. cambridge.org
Processing and Storage Conditions on Isomer Profile
The transformation of the naturally occurring trans-Vitamin K1 to its inactive cis isomer is significantly influenced by various processing and storage conditions. Exposure to light, heat, and certain technological treatments can alter the isomeric profile of Vitamin K1 in foods and supplements.
Research has shown that exposure to both daylight and fluorescent light can lead to the isomerization of trans-phylloquinone. nih.gov For instance, a study on vegetable oils revealed that after just two days of exposure to fluorescent light, the phylloquinone content in rapeseed and safflower oils decreased by 46% and 59%, respectively. mdpi.com The degradation was even more pronounced under daylight, with reductions of 87% and 94%. mdpi.com This highlights the sensitivity of Vitamin K1 to light and underscores the importance of storing products in dark containers to preserve the active trans form. nih.gov
Heat is another critical factor. While generally considered fairly heat-stable, high temperatures can still impact the isomeric composition of Vitamin K1. mdpi.com Studies on the industrial production of sea buckthorn juice demonstrated that technological processing caused a significant loss of phylloquinone, ranging from 36% to 54%. researchgate.net Subsequent steps to concentrate the juice led to a complete depletion of the vitamin. researchgate.net Interestingly, the degradation of phylloquinone in sea buckthorn juice during storage at temperatures between 6°C and 40°C was found to be independent of the specific temperature within this range, suggesting that the initial processing has a more substantial impact. researchgate.net
The stability of Vitamin K1 can also be influenced by the food matrix and storage temperature over time. In a study on aquafeeds supplemented with phylloquinone, stability was found to be superior at -20°C for short-term storage (7 days), while -80°C was optimal for long-term storage (up to 3 months). researchgate.net This indicates that freezing temperatures are effective in preserving the integrity of the vitamin.
The presence of the this compound isomer has been detected in various food products. In some foods, it can contribute up to approximately 15% of the total phylloquinone content. nih.gov Infant formulas, in particular, have been a focus of study. Analysis of milk-based, soy-based, and rice-based infant formulas has shown that the this compound isomer can constitute between 7.05% and 17.21% of the total Vitamin K1. researchgate.net This is a significant consideration given the critical role of Vitamin K in infant nutrition.
Interactive Data Table: this compound Content in Various Products
| Product Category | Product Example | Percentage of this compound (of total Vitamin K1) | Reference |
| Foods | Certain Foods | Up to ~15% | nih.gov |
| Infant Formulas | Milk-based | 7.05% - 17.21% | researchgate.net |
| Infant Formulas | Soy-based | 7.05% - 17.21% | researchgate.net |
| Infant Formulas | Rice-based | 7.05% - 17.21% | researchgate.net |
| Unsupplemented Infant Formula | Vegetable Oils only | Not specified as cis, mean phylloquinone 11.5 µg/L | nih.govx-mol.net |
| Unsupplemented Infant Formula | Cow's Milk Fat only | Not specified as cis, mean phylloquinone 4.2 µg/L | nih.govx-mol.net |
Impact of Manufacturing and Purification Methodologies
The methods employed in the commercial production and purification of Vitamin K1 have a profound effect on the final isomeric ratio of trans to cis forms. While natural Vitamin K1 in plants exists exclusively as the trans isomer, synthetic manufacturing processes inevitably produce a mixture of both isomers. iarc.fr
Chemical synthesis of Vitamin K1 is a more economical production method compared to natural extraction but often results in the formation of unwanted byproducts and isomers, making purification challenging. mdpi.comnih.gov The process typically involves the condensation of naphthoquinone with isoprenoid precursors. nih.gov Different chemical synthesis routes can yield varying ratios of cis to trans isomers. For example, one reported synthesis using isophytol (B1199701) as a raw material resulted in a chlorinated phytol (B49457) product with a cis:trans ratio of 19.5:80.5. google.com Further reaction to produce brominated phytol changed this ratio to 24.5:75.5. google.com Another method using phosphorus tribromide yielded a bromophytol product with a cis:trans ratio of 30:70. google.com
The purification process is therefore crucial for reducing the percentage of the inactive cis isomer in the final product. Pharmacopoeial standards in various countries set limits on the allowable amount of the cis isomer in pharmaceutical-grade Vitamin K1. google.com For instance, some standards require the cis-isomer content to be no more than 21.0%. google.com Commercially available synthetic phylloquinone may contain at least 75% trans-phylloquinone, with the remainder being the cis isomer and other related substances. iarc.freuropa.eu Some commercial preparations have been noted to contain up to 20% of the biologically inactive cis isomer. europa.eu
The choice of catalysts and reaction conditions during synthesis can also influence the isomer ratio. A patented method describes how adjusting the mass ratio of phosphoric acid to plant alcohol during a halogenation reaction can control the cis-isomer ratio. google.com When the ratio was between 0.2:1 and 0.5:1, the resulting Vitamin K1 product had a cis-isomer ratio lower than 21.0%. google.com However, exceeding a ratio of 0.6:1 led to a cis-isomer ratio greater than 21.0%, necessitating further purification and increasing costs. google.com
High-performance liquid chromatography (HPLC) is the primary analytical technique used to separate and quantify the cis and trans isomers of Vitamin K1. iarc.frthermofisher.com The use of specialized columns, such as C30 columns, has shown superior shape selectivity for separating these isomers compared to conventional C18 columns. researchgate.netchromatographyonline.com
Interactive Data Table: Influence of Synthesis Method on cis:trans Isomer Ratio of Vitamin K1 Intermediates
| Raw Material | Reaction | Product | cis:trans Ratio | Reference |
| Isophytol | Reaction with hydrogen chloride solution | Chlorinated phytol | 19.5:80.5 | google.com |
| Chlorinated phytol | Synthesis with hydrogen bromide solution | Brominated phytol | 24.5:75.5 | google.com |
| Isophytol | Reaction with phosphorus tribromide | Bromophytol | 30:70 | google.com |
| Natural plant alcohol | Synthesis with phosphorus tribromide | Bromophytol | 10:85 - 15:90 | google.com |
Physiological and Nutritional Implications of Cis Vitamin K1 Presence
Relevance in Vitamin K Status Assessment
Accurate assessment of vitamin K status is crucial for understanding an individual's nutritional health. However, the presence of cis-vitamin K1 can complicate this evaluation. Standard analytical methods may not always differentiate between the cis and trans isomers, potentially leading to an overestimation of biologically active vitamin K1.
Key Considerations in Vitamin K Status Assessment:
Analytical Separation: Advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC) with specialized columns (e.g., C30), are necessary to effectively separate cis- and trans-vitamin K1 isomers. oup.comresearchgate.net Ultra-Performance Convergence Chromatography (UPC²) has also emerged as a rapid and efficient method for this separation.
Biomarkers of Vitamin K Status: The levels of undercarboxylated vitamin K-dependent proteins, such as osteocalcin (B1147995) (ucOC) and protein induced by vitamin K absence or antagonism-II (PIVKA-II), serve as sensitive functional markers of vitamin K status. wikipedia.orgoregonstate.edunih.gov Elevated levels of these proteins indicate insufficient vitamin K activity, which could be influenced by a high intake of the inactive cis isomer relative to the active trans form.
Tissue Distribution: Studies in rats have shown that while the tissue distribution of cis-phylloquinone is similar to the trans form in many tissues, the liver retains the cis isomer to a greater extent and for a longer duration. nih.govnih.gov This differential retention could potentially impact liver-specific vitamin K-dependent processes.
Table 1: Analytical Methods for Vitamin K1 Isomer Separation
| Analytical Technique | Column Type | Key Advantages | Reference(s) |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | C30 | Established method for isomer separation. | oup.com |
| Ultra-Performance Convergence Chromatography (UPC²) | C18 | Rapid analysis time, reduced solvent usage. | |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | COSMOSIL® packed column | High sensitivity and specificity for quantification in plasma. | researchgate.netnih.gov |
| High-Performance Liquid Chromatography with Fluorescence Detection | C30 | Allows for detection and quantification after zinc reduction. | oup.com |
Potential for Interference with Vitamin K-Dependent Metabolic Pathways
The primary function of vitamin K is to act as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX), which is essential for the activation of vitamin K-dependent proteins (VKDPs) involved in blood coagulation and bone metabolism. nih.govwikipathways.org The inactive nature of this compound raises concerns about its potential to interfere with these critical pathways.
Mechanisms of Potential Interference:
Enzyme Inhibition: While direct competitive inhibition of GGCX by this compound has not been extensively detailed, the structural similarity to the active trans isomer suggests a possibility of binding to the enzyme without facilitating the carboxylation reaction. This could theoretically hinder the activation of VKDPs.
Metabolic Dilution: An abundance of the inactive cis isomer from dietary supplements or processed foods could effectively dilute the available pool of the active trans form, leading to a suboptimal vitamin K status even with seemingly adequate total vitamin K1 intake.
Impaired Epoxidation: The biological activity of vitamin K is linked to its conversion to vitamin K 2,3-epoxide. nih.gov Studies have shown that cis-phylloquinone is a poor substrate for this epoxidation process, both in vivo and in vitro. nih.gov This further supports its lack of biological activity and suggests it cannot effectively participate in the vitamin K cycle.
Table 2: Research Findings on this compound and Metabolism
| Research Area | Finding | Implication | Reference(s) |
|---|---|---|---|
| Biological Activity | cis-phylloquinone has been shown to have practically no biological activity. | Ingestion of cis-vitamin K1 does not contribute to the physiological functions of vitamin K. | researchgate.netnih.gov |
| Epoxidation | The cis isomer is a poor substrate for the 2,3-epoxidation reaction. | The inability to be properly metabolized within the vitamin K cycle confirms its inactivity. | nih.gov |
| Liver Retention | The cis isomer is retained longer in the liver, particularly in the mitochondria, compared to the trans isomer. | The long-term effects of cis isomer accumulation in the liver are not fully understood. | nih.govnih.gov |
Emerging Research Areas and Future Perspectives on Cis Vitamin K1
Elucidation of Novel Biological Roles Beyond Carboxylation
Historically, cis-phylloquinone has been considered to have little to no biological activity, particularly in the context of the carboxylation of vitamin K-dependent proteins, a critical step in blood coagulation and bone metabolism. mdpi.comresearchgate.netmdpi.com However, recent research is challenging this long-held belief, suggesting that cis-Vitamin K1 may possess biological functions independent of the carboxylation cycle.
Studies in animal models have indicated that while the cis-isomer is a poor substrate for the epoxidation process linked to carboxylation, its tissue distribution is similar to the trans form, with a notable exception of higher accumulation in the liver. nih.gov This differential retention hints at potential, as-yet-undiscovered roles within hepatic and mitochondrial functions. nih.gov Furthermore, there is growing evidence that vitamin K, in general, participates in various cellular processes such as the modulation of cell proliferation and the prevention of vascular calcification. mdpi.com Some research even points to antioxidant properties of this compound, suggesting it could help protect cells from oxidative stress. smolecule.com The observation that vitamin K deficiency is linked to a higher risk of chronic inflammatory diseases, and that vitamin K1 can inhibit inflammation, opens avenues for investigating whether the cis-isomer contributes to these anti-inflammatory effects. mdpi.com
Future research is poised to explore these non-carboxylation-dependent activities more deeply. Investigating the influence of this compound on gene expression, cellular signaling pathways, and its potential role as an antioxidant or anti-inflammatory agent will be crucial in redefining its biological significance.
Investigation of Unexplored Metabolic Pathways and Interactions
The metabolic fate of this compound is not as well understood as that of its trans counterpart. While it is known that the liver retains the cis-isomer longer than the trans-isomer, the specific metabolic pathways it enters remain largely uncharacterized. mdpi.comnih.gov One study noted that the concentration of the cis-isomer in the liver decreased much more slowly than the trans-isomer, and it was primarily associated with the mitochondrial fraction. mdpi.com This suggests that its metabolic processing and potential interactions within the cell may differ significantly from trans-phylloquinone.
The interaction of this compound with other nutrients is another area ripe for exploration. It is known that vitamin E can interfere with the activity of vitamin K, potentially by competing for enzymes involved in its metabolism. ocl-journal.org Specifically, vitamin E may inhibit the conversion of phylloquinone to menaquinone-4 (MK-4), a more potent form in extrahepatic tissues. ocl-journal.org Understanding how the cis-isomer fits into this interplay is critical. Additionally, research suggests that vitamin D may enhance the effectiveness of Vitamin K1 in promoting bone health, though the specific contribution of the cis-isomer in this synergistic relationship is unknown. smolecule.com
Future studies should aim to delineate the complete metabolic pathway of this compound, identifying the enzymes and transporters involved. Investigating its interactions with other fat-soluble vitamins and nutrients will provide a more holistic understanding of its role in human health.
Development of Advanced Analytical Techniques for Comprehensive Isomer Profiling
A significant challenge in studying this compound has been the difficulty in accurately and efficiently separating it from its trans-isomer and other vitamin K forms. However, recent advancements in analytical chemistry are overcoming this hurdle, enabling more precise and comprehensive profiling of vitamin K isomers.
High-performance liquid chromatography (HPLC) has been a standard method, with specialized columns like C30 phases showing excellent shape selectivity for resolving structural isomers. researchgate.netthermofisher.comthermofisher.comchromatographyonline.com The use of a C30 column allows for the individual measurement of the biologically active trans- and inactive this compound isomers. researchgate.netoup.com Other techniques such as Ultra-Performance Convergence Chromatography (UPC²) are emerging as faster and more efficient alternatives. UPC² can separate cis- and trans-vitamin K1 isomers in under three minutes, a significant improvement over the longer run times of some HPLC methods. Furthermore, methods like ultrafast liquid chromatography-tandem mass spectrometry (UFLC-APCI-MS/MS) are being developed for sensitive and rapid quantification of vitamin K1 isomers in human plasma. nih.gov
These advanced analytical methods are crucial for accurately determining the presence and quantity of this compound in foods, dietary supplements, and biological samples. researchgate.netmdpi.comnih.gov Continued development in this area will facilitate more robust research into the metabolism, biological roles, and health effects of this compound.
Table 1: Comparison of Analytical Techniques for Vitamin K1 Isomer Separation
| Technique | Column Type | Typical Run Time | Key Advantages |
| HPLC | C30 | ~20 minutes | Good resolution of isomers. thermofisher.com |
| UPC² | C18 | < 3 minutes | Fast analysis, reduced solvent use. |
| UFLC-APCI-MS/MS | COSMOSIL® packed column | ~9 minutes | High sensitivity and speed for plasma samples. nih.gov |
| Normal Phase HPLC | Silica (B1680970) | Variable | Effective for separating isomers and related compounds. thermofisher.com |
Standardization of Reference Materials for Isomeric Forms in Research and Industry
The accuracy and reproducibility of research on this compound are heavily dependent on the availability of high-quality, certified reference materials. lgcstandards.comsigmaaldrich.com These standards are essential for calibrating analytical instruments, validating testing methods, and ensuring consistency across different studies and laboratories. iteh.aicerilliant.com
The European Pharmacopoeia (EP) and British Pharmacopoeia (BP) include methods for determining cis and trans isomers of vitamin K1, highlighting the regulatory importance of distinguishing between these forms. thermofisher.com Commercially available vitamin K1 preparations can contain a significant percentage of the cis-isomer. europa.eu The availability of primary reference standards for phytonadione (vitamin K1) and its isomers is crucial for quality control in the pharmaceutical and food industries. iteh.ai Organizations like the National Institute of Standards and Technology (NIST) provide Standard Reference Materials that are used to validate analytical methods for vitamin K isomers. oup.com
Ensuring the widespread availability and use of standardized reference materials for both cis- and trans-Vitamin K1 will be fundamental for advancing research. lgcstandards.com This will allow for more reliable comparisons of data from different studies, leading to a more accurate understanding of the prevalence and biological implications of this compound.
Long-Term Health Outcomes Associated with Chronic this compound Intake
Given the increasing presence of this compound in the food supply, particularly through fortified foods and supplements, understanding the long-term health consequences of its chronic intake is a critical area for future research. waters.com While high intakes of phylloquinone (the trans-isomer) have been associated with positive health outcomes, such as a lower risk of all-cause and cardiovascular disease-related mortality, the effects of the cis-isomer are largely unknown. nih.govnih.govau.dkresearchgate.netnih.govresearchgate.netcore.ac.uk
Prospective cohort studies and long-term clinical trials are needed to specifically investigate the health effects of chronic exposure to this compound. These studies should utilize the advanced analytical techniques now available to accurately measure the intake and circulating levels of both isomers. This will be essential for determining whether chronic intake of this compound has neutral, beneficial, or potentially adverse effects on human health, particularly concerning cardiovascular disease, bone health, and cancer risk. mdpi.comashpublications.orgmdpi.com
Q & A
[Basic] How can cis-Vitamin K1 be distinguished from its trans-isomer in analytical studies?
To differentiate cis- and trans-Vitamin K1 isomers, use reversed-phase liquid chromatography (LC) with a C30 column, which provides superior isomer separation due to its longer alkyl chain and enhanced hydrophobicity. Coupling this with atmospheric pressure chemical ionization mass spectrometry (APCI-MS) minimizes matrix effects and improves ionization efficiency compared to electrospray ionization (ESI). Peak identification is confirmed using retention times (e.g., ~7.33 minutes for both isomers under optimized conditions) and isotope dilution with internal standards like Vitamin K1-d7 .
[Basic] What are the key stability considerations for storing this compound in laboratory settings?
This compound is light- and temperature-sensitive. Store it at -20°C under inert gas (e.g., argon or nitrogen) to prevent oxidation and isomerization. Solubility data indicates it is sparingly soluble in chlorform, methanol, and ethyl acetate, so prepare stock solutions in these solvents under low-light conditions. Purity should be verified via LC-MS before experimental use .
[Advanced] How can researchers address discrepancies in this compound quantification between fortified and unfortified food matrices?
In fortified foods (e.g., infant formula), this compound is present in higher proportions due to synthetic production, while unfortified sources (e.g., vegetables) contain minimal cis-isomers. To resolve quantification challenges:
- Matrix-specific calibration : Use isotope dilution to correct for ionization variability.
- Sample preparation : Optimize extraction protocols (e.g., saponification followed by solid-phase extraction) to reduce lipid interference.
- Validation : Report relative standard deviations (RSD <6% for cis in unfortified matrices) and uncertainties (e.g., ~5% expanded uncertainty) to account for low abundance .
[Basic] What chromatographic techniques are recommended for separating cis- and trans-Vitamin K1 isomers?
Ultra-high-performance liquid chromatography (UHPLC) with a C30 column and a gradient mobile phase (e.g., methanol/isopropanol) achieves baseline separation. APCI-MS detection is preferred over ESI due to reduced matrix effects in lipid-rich samples. Retention times and co-elution with certified reference materials confirm isomer identity .
[Advanced] What experimental strategies validate this compound’s biological activity given its lower natural abundance?
- Isomer-specific assays : Use cell-based models (e.g., HepG2) to compare γ-carboxylation activity of cis- vs. trans-Vitamin K1.
- Dose-response studies : Adminstrate physiologically relevant doses (nanomolar to micromolar ranges) and measure clotting factor activation (e.g., Factor II, VII).
- Control for isomerization : Monitor thermal/light-induced interconversion during experiments using LC-MS .
[Basic] How are solubility properties of this compound determined for experimental applications?
Solubility is assessed via saturation shake-flask methods in solvents like chloroform, methanol, and ethyl acetate. Quantify dissolved this compound using UV-Vis spectroscopy (λmax ~248 nm) or LC-MS. Report results as mg/mL at 25°C, noting deviations due to temperature fluctuations .
[Advanced] How should method validation be approached for this compound assays in complex biological samples?
- Linearity : Test across 3–5 orders of magnitude (e.g., 0.1–1000 ng/mL) with R² >0.98.
- Recovery : Spike samples with known this compound concentrations and compare pre-/post-extraction yields.
- Precision : Report intra-day (RSD <2%) and inter-day (RSD <5%) variability.
- Specificity : Confirm no interference from structurally similar compounds (e.g., menaquinones) via MS/MS fragmentation .
[Basic] What spectroscopic methods confirm the structural identity of this compound?
- NMR : Analyze coupling constants (e.g., J = 10–12 Hz for cis double bonds) in ¹H and 13C spectra.
- IR Spectroscopy : Identify characteristic carbonyl stretches (~1660 cm⁻¹) and alkene vibrations.
- High-resolution MS : Confirm molecular ion [M+H]⁺ at m/z 451.35 (C₃₁H₄₆O₂) .
[Advanced] How can isotope dilution mass spectrometry (ID-MS) improve accuracy in this compound quantification?
ID-MS involves spiking samples with a stable isotope-labeled internal standard (e.g., Vitamin K1-d7). This corrects for losses during extraction and ionization inefficiencies. Key steps:
- Gravimetric mixing : Precisely weigh analyte and internal standard.
- Calibration curves : Use peak area ratios (analyte/internal standard) for quantification.
- Uncertainty budgeting : Include contributions from weighing, purity, and instrument variability .
[Basic] What are the critical parameters for reproducing this compound synthesis protocols from literature?
- Reaction conditions : Specify temperature (e.g., 40–60°C), solvent (e.g., THF), and catalyst (e.g., Pd/C).
- Purification : Use flash chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization.
- Characterization : Provide NMR, LC-MS, and elemental analysis data. Purity should exceed 95% (HPLC) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
